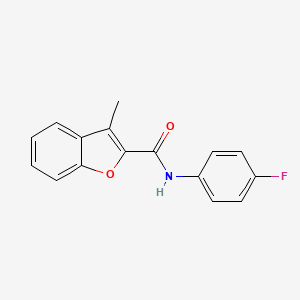![molecular formula C32H42N2O4 B5169857 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}, also known as CP-96,345, is a selective antagonist of the dopamine D1 receptor. It was first synthesized in the early 1990s and has since been used in various scientific research applications.
Wirkmechanismus
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the receptor, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} blocks the action of dopamine, which is a neurotransmitter that plays a key role in various physiological and behavioral processes. This results in a decrease in the activity of neurons that are activated by dopamine, leading to a decrease in the release of other neurotransmitters and a decrease in the overall activity of the brain.
Biochemical and Physiological Effects
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and other neurotransmitters in the brain, leading to a decrease in the overall activity of the brain. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature. Additionally, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to have anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D1 receptor, which allows for specific targeting of this receptor without affecting other receptors. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} is also relatively stable and easy to synthesize, which makes it a convenient tool for research. However, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}. One area of research is the role of dopamine D1 receptors in addiction and substance abuse. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to decrease the rewarding effects of drugs of abuse in animal models, suggesting that dopamine D1 receptors may be a potential target for the development of treatments for addiction. Another area of research is the role of dopamine D1 receptors in cognitive processes, such as learning and memory. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been shown to impair certain aspects of cognitive function in animal models, suggesting that dopamine D1 receptors may play a role in these processes. Additionally, further research is needed to investigate the potential therapeutic uses of 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}, particularly in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders.
Synthesemethoden
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} can be synthesized using a multi-step process involving the reaction of 2-cyclopenten-1-ylmagnesium bromide with 4-(2-bromoethoxy)phenol to form 4-(2-cyclopenten-1-yl)phenoxyethanol. This intermediate is then reacted with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate to form the piperazine ring. Finally, the resulting compound is treated with 3-(4-hydroxy-2-oxo-2H-chromen-7-yl)propanoic acid to form 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes, such as learning and memory, reward, and addiction. 1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol} has also been used to investigate the effects of dopamine D1 receptor antagonism on the brain and behavior.
Eigenschaften
IUPAC Name |
1-(4-cyclopent-2-en-1-ylphenoxy)-3-[4-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N2O4/c35-29(23-37-31-13-9-27(10-14-31)25-5-1-2-6-25)21-33-17-19-34(20-18-33)22-30(36)24-38-32-15-11-28(12-16-32)26-7-3-4-8-26/h1,3,5,7,9-16,25-26,29-30,35-36H,2,4,6,8,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQPXBEPVFSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CC(COC4=CC=C(C=C4)C5CCC=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylaniline](/img/structure/B5169864.png)

![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)